molecular formula C18H10F6N2O B8458599 4-(3-Trifluoromethylphenoxy)-2-(4-Trifluoromethylphenyl)-Pyrimidine CAS No. 180608-33-7

4-(3-Trifluoromethylphenoxy)-2-(4-Trifluoromethylphenyl)-Pyrimidine

Cat. No. B8458599
Key on ui cas rn: 180608-33-7
M. Wt: 384.3 g/mol
InChI Key: PLJCPAJZBGUOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559307B2

Procedure details

Analogously are prepared 3-methyl-4-(3-trifluoromethylphenoxy)-2-(4-trifluoromethylphenyl)-pyrimidine, 5-4-(3-trifluoromethylphenoxy)-2-(4-trifluoromethylphenyl)-pyrimidine, 4-phenoxy-2-(4-trifluoromethylphenyl)pyrimidine
Name
3-methyl-4-(3-trifluoromethylphenoxy)-2-(4-trifluoromethylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-4-(3-trifluoromethylphenoxy)-2-(4-trifluoromethylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-phenoxy-2-(4-trifluoromethylphenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[CH:6][CH:5]=[N:4][CH:3]1[C:19]1[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:21][CH:20]=1.O(C1C=CN=C(C2C=CC(C(F)(F)F)=CC=2)N=1)C1C=CC=CC=1>>[F:18][C:15]([F:16])([F:17])[C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[O:8][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:19]2[CH:20]=[CH:21][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:23][CH:24]=2)[N:2]=1

Inputs

Step One
Name
3-methyl-4-(3-trifluoromethylphenoxy)-2-(4-trifluoromethylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N=CC=C1OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F
Name
5-4-(3-trifluoromethylphenoxy)-2-(4-trifluoromethylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-phenoxy-2-(4-trifluoromethylphenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=NC(=NC=C1)C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(OC2=NC(=NC=C2)C2=CC=C(C=C2)C(F)(F)F)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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